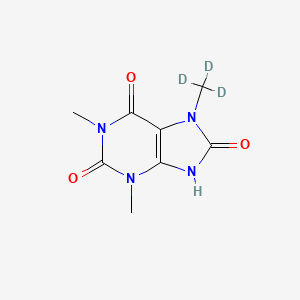

1,3,7-Trimethyluric Acid-d3

Description

Significance of Stable Isotopes in Modern Scientific Inquiry

Stable isotopes are naturally occurring, non-radioactive forms of elements that have the same number of protons but a different number of neutrons. physoc.orgnumberanalytics.com This difference in neutron number results in a difference in atomic mass, a property that can be detected by sophisticated analytical techniques like mass spectrometry. physoc.orgiaea.org The ability to distinguish between the labeled and unlabeled forms of a compound allows scientists to track the metabolic fate of molecules, elucidate reaction mechanisms, and quantify endogenous levels of substances with high precision. symeres.comsilantes.com

The applications of stable isotopes are vast and cut across numerous scientific disciplines. musechem.com In environmental science, they are used to trace the movement of pollutants and understand nutrient cycles. numberanalytics.com Geologists utilize them to reconstruct past climates, while in medicine, they are fundamental to metabolic research and diagnostic applications. numberanalytics.commusechem.com The core advantage of stable isotopes lies in their ability to act as tracers without altering the chemical properties of the molecule of interest, providing a dynamic view of physiological and biochemical processes. physoc.org

Deuterium (B1214612) Labeling as a Methodological Advancement for Chemical Compounds

Among the various stable isotopes, deuterium (²H or D), a heavy isotope of hydrogen, holds a special place in chemical and biomedical research. youtube.com Deuterium labeling involves the substitution of hydrogen atoms with deuterium atoms in a molecule. youtube.com This seemingly simple substitution has profound methodological implications.

The increased mass of deuterium can be readily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, making deuterated compounds excellent internal standards for quantitative analysis. youtube.com The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte of interest, allows for the correction of sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements. acs.org

Furthermore, the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This can lead to a "kinetic isotope effect," where reactions involving the breaking of this bond proceed at a slower rate. symeres.com This phenomenon is a valuable tool for studying reaction mechanisms and can also be exploited to modify the metabolic profiles of drugs, potentially enhancing their therapeutic properties. symeres.comacs.org

Overview of 1,3,7-Trimethyluric Acid-d3 in Academic Contexts

1,3,7-Trimethyluric acid is a metabolite of caffeine (B1668208). Its deuterated form, this compound, is a prime example of a stable isotope-labeled compound that has found significant application in academic and research settings. cymitquimica.com Specifically, it is widely used as an internal standard for the quantification of its unlabeled counterpart, 1,3,7-trimethyluric acid, in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). medkoo.comcaymanchem.com

The use of this compound is particularly important in metabolomics studies, where researchers aim to measure the levels of numerous small molecules in a biological system. metabolomexchange.org By adding a known amount of the deuterated standard to a sample, scientists can accurately determine the concentration of the naturally occurring 1,3,7-trimethyluric acid, providing insights into caffeine metabolism and its relationship with various physiological and pathological states. The metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a biomarker to assess the activity of certain enzymes, such as CYP3A4. medkoo.com

Chemical and Physical Properties

The properties of this compound are largely similar to its non-labeled analog, with the key difference being its molecular weight due to the presence of three deuterium atoms.

Table 1: Physicochemical Properties of 1,3,7-Trimethyluric Acid and its Deuterated Analog

| Property | 1,3,7-Trimethyluric Acid | This compound |

| Molecular Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ pharmaffiliates.com |

| Molecular Weight | 210.19 g/mol | 213.21 g/mol pharmaffiliates.comnih.gov |

| CAS Number | 5415-44-1 | 188297-95-2 nih.gov |

| IUPAC Name | 1,3,7-trimethyl-9H-purine-2,6,8-trione nih.gov | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione nih.gov |

| Melting Point | ≥300ºC | Not explicitly available, but expected to be similar to the unlabeled compound. |

| Boiling Point | 476.7ºC at 760mmHg | Not explicitly available, but expected to be similar to the unlabeled compound. |

| Density | 1.6±0.1 g/cm³ | Not explicitly available, but expected to be similar to the unlabeled compound. |

This table presents a comparison of the key physicochemical properties of 1,3,7-Trimethyluric Acid and its deuterated form, this compound.

Research Findings and Applications

The primary research application of this compound is as an internal standard in quantitative mass spectrometry. medkoo.comcaymanchem.com Its utility stems from its ability to mimic the behavior of the endogenous analyte during sample extraction, chromatography, and ionization, while being distinguishable by its mass-to-charge ratio.

A study on the isotopic effects on retention times of caffeine and its metabolites, including 1,3,7-trimethyluric acid, highlighted the importance of using isotopically labeled standards for accurate quantification. Research in metabolomics frequently employs deuterated standards like this compound to ensure the reliability of results when profiling metabolites in complex biological matrices such as urine and plasma. metabolomexchange.org

Furthermore, the study of caffeine metabolism and its byproducts is crucial in understanding individual variations in drug metabolism, which can be influenced by genetic factors and disease states. The accurate measurement of metabolites like 1,3,7-trimethyluric acid, facilitated by the use of its deuterated analog, contributes significantly to this field of research.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXCFUMGEBZDDI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849545 | |

| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188297-95-2 | |

| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization Methodologies for 1,3,7 Trimethyluric Acid D3

Deuterium (B1214612) Incorporation Strategies in Organic Synthesis

The synthesis of 1,3,7-Trimethyluric Acid-d3 requires the specific introduction of a deuterated methyl group (-CD3) onto the purine (B94841) scaffold. The general synthesis of the parent compound, 1,3,7-trimethyluric acid, can be achieved through the C8-oxidation of caffeine (B1668208) or by the methylation of uric acid precursors. researchgate.netsmolecule.com For the deuterated analogue, synthetic strategies typically involve late-stage methylation of a suitable precursor using a deuterated methylating agent. acs.org

A plausible and common synthetic approach involves the N-methylation of a dimethylxanthine precursor, such as theophylline (B1681296) (1,3-dimethylxanthine) or paraxanthine (B195701) (1,7-dimethylxanthine), with a deuterated methyl source. The most direct method is the reaction of the appropriate precursor with a deuterated methylating agent like methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4). google.com These reactions are conceptually similar to the Williamson ether synthesis, where a nucleophile (in this case, a nitrogen atom on the purine ring) attacks the electrophilic deuterated methyl carbon. libretexts.org

The selection of the precursor determines the position of the deuterated methyl group. To synthesize this compound with the label at the N7 position, theophylline (1,3-dimethylxanthine) would be the appropriate starting material. The reaction involves deprotonation of the theophylline at the N7 position using a suitable base, followed by nucleophilic attack on the deuterated methylating agent. libretexts.org The use of robust, modern deuterated methylating agents, such as 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane (B1200692) sulfonate (DMTT), has been developed to achieve selective d3-methylation in complex molecules with high efficiency and excellent functional group compatibility under mild conditions. nih.gov

Table 1: Common Deuterium Incorporation Strategies

| Strategy | Description | Reagents | Application to this compound |

|---|---|---|---|

| Late-Stage Methylation | Introduction of a deuterated methyl group onto a precursor molecule late in the synthetic sequence. This is the most direct and common method. | Methyl-d3 iodide (CD3I), Dimethyl-d6 sulfate ((CD3)2SO4), Methyl-d3 triflate, DMTT | Methylation of theophylline (1,3-dimethylxanthine) at the N7 position to introduce the -CD3 group. |

| Hydrogen-Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a deuterium source, often catalyzed by a metal. | D2O, Deuterated solvents (e.g., CD3OD), Metal catalysts (e.g., Ru, Ir, Pd) | Less practical for specific methyl labeling due to challenges in controlling regioselectivity, but can be used for deuterating aromatic C-H bonds on purines. acs.org |

| Reductive Deuteration | Reduction of a functional group (e.g., carboxylic acid derivative) using a deuterated reducing agent. | Sodium borodeuteride (NaBD4), Lithium aluminum deuteride (B1239839) (LiAlD4) | Not directly applicable for methyl group formation but used for creating deuterated alcohols from carboxylic acids, which could be part of a more complex, multi-step synthesis. |

| Biosynthesis | Utilization of biological systems, such as plants or microorganisms, fed with labeled precursors. | D2O, Labeled amino acids | Can be used to produce labeled natural products, but may result in labeling at multiple sites, making it difficult to control for a specific d3-label. nih.govresearchgate.net |

Analytical Techniques for Isotopic Purity Assessment

Ensuring the isotopic and chemical purity of this compound is paramount for its use as an internal standard. A combination of mass spectrometry and spectroscopic methods is employed for comprehensive characterization. rsc.orgrsc.org

Mass Spectrometry (MS) for Isotopic Verification

Mass spectrometry is the primary technique for verifying the successful incorporation of deuterium and quantifying the isotopic purity of the final compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly powerful for this purpose. nih.govresearchgate.net

The method relies on distinguishing the mass-to-charge (m/z) ratio of the deuterated compound from its non-deuterated and partially deuterated counterparts (isotopologues). nih.gov For this compound, the molecular weight is approximately 213.21 g/mol , compared to 210.19 g/mol for the unlabeled compound. HRMS can resolve these small mass differences and determine the relative abundance of each isotopologue (e.g., d0, d1, d2, d3). rsc.orgnih.gov Isotopic purity is calculated based on the relative intensities of these corresponding ions in the mass spectrum. researchgate.net ESI-HRMS offers a rapid, highly sensitive, and cost-effective method for this analysis, requiring minimal sample consumption. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for Isotopic Purity Assessment of this compound

| Isotopologue | Description | Expected [M+H]+ (m/z) | Observed Relative Abundance (%) | Contribution to Isotopic Purity |

|---|---|---|---|---|

| d0 | Unlabeled (C8H10N4O3) | 211.0826 | 0.1 | Undesired Impurity |

| d1 | Partially Labeled | 212.0889 | 0.4 | Undesired Impurity |

| d2 | Partially Labeled | 213.0952 | 1.0 | Undesired Impurity |

| d3 | Fully Labeled (C8H7D3N4O3) | 214.1014 | 98.5 | Desired Compound |

Note: The isotopic purity is calculated from the relative abundance of the desired labeled compound (d3) compared to all isotopologues. In this example, the isotopic purity would be reported as 98.5%.

Spectroscopic Methods for Structural Elucidation of Labeled Compounds

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N7-methyl group would be absent or significantly diminished, confirming successful deuteration at that position. The remaining signals for the N1- and N3-methyl groups should remain unchanged.

¹³C NMR: The carbon atom of the deuterated methyl group (-CD3) will exhibit a characteristic multiplet (typically a triplet of triplets or a septet) due to C-D coupling, and its chemical shift will be slightly different from that of a non-deuterated methyl carbon. This phenomenon, known as a deuterium isotope effect, provides further confirmation of the label's position. rsc.org

²H NMR (Deuterium NMR): A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl group confirms the presence of deuterium in the molecule. magritek.com

Table 3: Comparison of Expected NMR Signals for 1,3,7-Trimethyluric Acid and its d3-Isotopologue

| Nucleus | 1,3,7-Trimethyluric Acid (Unlabeled) | This compound (N7-CD3) | Rationale for Change |

|---|

| ¹H NMR | Signal for N1-CH3 (~3.2 ppm) Signal for N3-CH3 (~3.4 ppm) Signal for N7-CH3 (~3.9 ppm) | Signal for N1-CH3 (~3.2 ppm) Signal for N3-CH3 (~3.4 ppm) No signal for N7-CH3 | Deuterium is not detected in ¹H NMR, leading to the disappearance of the signal for the labeled methyl group. magritek.com | | ¹³C NMR | Signal for N1-C H3 (~28 ppm) Signal for N3-C H3 (~30 ppm) Signal for N7-C H3 (~35 ppm) | Signal for N1-C H3 (~28 ppm) Signal for N3-C H3 (~30 ppm) Multiplet for N7-C D3 (~35 ppm) | The carbon bonded to deuterium splits into a multiplet due to C-D coupling. rsc.org | | ²H NMR | No signals | Signal at ~3.9 ppm | A signal appears corresponding to the chemical environment of the incorporated deuterium. magritek.com |

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions.

Considerations for Reproducible Compound Manufacturing for Research

The reliable and reproducible manufacturing of this compound for research purposes requires adherence to stringent quality control and manufacturing standards. sigmaaldrich.comclearsynth.com While full cGMP (current Good Manufacturing Practices) compliance may be reserved for compounds intended for clinical trials, the principles of GMP provide a framework for ensuring high quality for research-grade materials. nih.govmoravek.com

Key considerations include:

Well-Defined Synthetic Route: The synthetic protocol must be thoroughly documented, including details of all reagents, solvents, reaction conditions, and purification methods to ensure batch-to-batch consistency. otsuka.co.jp

High-Purity Raw Materials: The quality of the starting materials, including the deuterated methylating agent, directly impacts the purity of the final product. Sourcing from reputable suppliers is critical.

Rigorous Purification: Purification, typically by methods like High-Performance Liquid Chromatography (HPLC), is essential to remove chemical impurities, unreacted starting materials, and reaction byproducts.

Comprehensive Quality Control: Each batch must undergo rigorous testing to confirm its identity, chemical purity, and isotopic enrichment. This involves the analytical techniques discussed previously (HRMS and NMR). clearsynth.com

Certificate of Analysis (CoA): A detailed CoA should accompany the product, providing a summary of the quality control testing results. This document should specify the chemical purity (e.g., by HPLC), isotopic purity (by MS), and confirmation of structure (by NMR). otsuka.co.jp

Stability Studies: Data on the compound's stability under specified storage conditions ensures its integrity over its shelf life. sigmaaldrich.com

Specialized manufacturers of stable isotopes often provide custom synthesis services to produce complex labeled compounds, adhering to these high-quality standards to meet the needs of the research community. sigmaaldrich.com

Role of 1,3,7 Trimethyluric Acid D3 As an Internal Standard in Quantitative Metabolomics Research

Principles of Internal Standard Application in Mass Spectrometry-Based Assays

The use of internal standards is a fundamental practice in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based metabolomics, to correct for variations that can occur during sample preparation and analysis. wuxiapptec.com An internal standard (IS) is a compound of known quantity added to samples, which helps to normalize fluctuations arising from sample preparation steps like dilution and extraction, as well as variations in chromatographic separation and mass spectrometric detection. wuxiapptec.com By comparing the response of the target analyte to that of the internal standard, researchers can significantly enhance the accuracy and precision of their measurements. wuxiapptec.com

Isotope Dilution Mass Spectrometry (IDMS) Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. epa.gov In this method, a known amount of an isotopically enriched version of the analyte of interest, such as 1,3,7-Trimethyluric Acid-d3, is added to the sample at the earliest possible stage of the workflow. nih.gov This "spike" contains a heavier isotope (in this case, deuterium (B1214612), denoted by 'd3') than the naturally occurring analyte. epa.govcerilliant.com

The fundamental principle of IDMS lies in the assumption that the isotopically labeled standard will behave identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and ionization. wuxiapptec.comnih.gov Because the labeled and unlabeled compounds are chemically identical, they experience the same degree of loss during sample preparation and the same ionization efficiency in the mass spectrometer. wuxiapptec.com The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). nih.govnist.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be accurately determined. epa.gov This direct ratio measurement makes quantification less dependent on achieving complete recovery of the analyte from the sample matrix. epa.gov

The use of stable isotope-labeled internal standards, such as those labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is considered the gold standard in quantitative mass spectrometry. wuxiapptec.comcerilliant.com

Enhanced Accuracy and Precision in Analytical Quantification of Metabolites

The addition of an internal standard like this compound significantly improves the accuracy and precision of metabolite quantification. wuxiapptec.comnih.gov Accuracy refers to how close a measured value is to the true value, while precision indicates the reproducibility of repeated measurements. researchgate.net

Internal standards help to correct for various sources of error that can compromise data quality:

Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. An internal standard that is added at the beginning of this process will experience the same losses as the analyte, allowing for accurate correction. wuxiapptec.com

Injection Volume Variations: Minor differences in the volume of sample injected into the LC-MS system can lead to proportional changes in the analyte signal. The analyte-to-internal standard ratio remains constant, thus correcting for this variability. scioninstruments.com

Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Since the isotopically labeled internal standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for effective normalization. wuxiapptec.comnih.gov

By accounting for these potential sources of error, the use of an internal standard leads to more reliable and reproducible quantitative data, which is essential for making meaningful biological interpretations in metabolomics research. wuxiapptec.comnih.gov

Application in Complex Biological Research Matrices

The complexity of biological matrices presents a significant challenge for accurate metabolite quantification. This compound finds valuable application as an internal standard in various biological samples, most notably in urine and blood serum.

Urinary Metabolomics Studies

Urine is a commonly analyzed biofluid in metabolomics due to its non-invasive collection and rich metabolic profile. usask.ca However, urine composition can vary significantly between individuals and even within the same individual over time due to factors like diet and hydration status. acs.org This variability can introduce significant analytical challenges.

In urinary metabolomics, an internal standard like this compound is crucial for correcting for these variations. usask.ca Its role is to account for differences in sample dilution and to mitigate matrix effects that can suppress or enhance the signal of the target analyte. usask.caacs.org The use of isotopically labeled internal standards is considered indispensable for achieving accurate quantitative analysis in targeted GC-MS and LC-MS/MS studies of urinary metabolites. labrulez.com For untargeted metabolomics, while challenging to correct for every analyte, the inclusion of representative internal standards provides a measure of data quality and can help in data normalization. acs.org

Blood Serum Metabolomics Research

Blood serum is another critical matrix in metabolomics, providing a snapshot of the body's metabolic state. However, like urine, serum is a complex mixture containing a high concentration of proteins and other molecules that can interfere with the analysis. researchgate.netacs.org

In serum metabolomics, this compound can serve as an internal standard to correct for variations introduced during sample preparation, such as protein precipitation and extraction, as well as to compensate for matrix effects during LC-MS analysis. nih.gov The use of isotope-labeled internal standards is a key strategy for achieving accurate quantification of metabolites in serum. nih.gov Targeted quantitative analysis, in particular, relies on these standards to correct for sample loss and matrix-induced variations in the mass spectrometer's response. nih.gov

Mitigation of Analytical Variation in High-Throughput Metabolomic Platforms

High-throughput metabolomic platforms are essential for analyzing large numbers of samples in epidemiological studies and clinical research. chromatographyonline.com However, large-scale studies are often susceptible to analytical variation that can arise from instrument drift over time, batch effects, and other systemic errors. murdoch.edu.auitg.be

The systematic use of internal standards like this compound is a critical component of quality control in high-throughput metabolomics. By spiking a consistent amount of the internal standard into every sample, researchers can monitor and correct for analytical variability across different batches and over the course of a long analytical run. nih.gov This normalization helps to ensure that observed differences between samples are due to true biological variation rather than technical artifacts. mdpi.com

In large-scale studies, the use of pooled quality control (QC) samples, which are a mixture of all study samples, in conjunction with internal standards, provides a robust measure of the analytical reproducibility and stability of the LC-MS system. murdoch.edu.au The consistent performance of the internal standard within the QC samples throughout the analysis provides confidence in the quality of the data generated from the individual study samples. chromatographyonline.com

Investigating Caffeine Metabolism and Purine Pathway Dynamics Utilizing 1,3,7 Trimethyluric Acid D3

Elucidation of Caffeine (B1668208) Catabolic Pathways in Biological Systems

The breakdown of caffeine in biological systems is a complex process involving multiple enzymatic steps. 1,3,7-Trimethyluric acid is a minor but important metabolite in this process. wikipedia.org The use of its deuterated form, 1,3,7-Trimethyluric Acid-d3, is instrumental for accurately quantifying its presence and understanding the flux through this particular metabolic route. caymanchem.com

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP3A4) in Metabolic Ratios

Several cytochrome P450 (CYP) isoforms are involved in the metabolism of caffeine to 1,3,7-trimethyluric acid in humans. wikipedia.orgebi.ac.uk While CYP1A2 is the primary enzyme responsible for the majority of caffeine metabolism, particularly the main demethylation pathway to paraxanthine (B195701), it also contributes to the formation of 1,3,7-trimethyluric acid. nih.govdnalife.academy

CYP3A4 also plays a role in the C-8 hydroxylation of caffeine to form 1,3,7-trimethyluric acid. if-pan.krakow.plnih.gov Although it's considered a low-affinity, high-capacity enzyme for this reaction, its high abundance in the liver means it can significantly contribute to this metabolic step. nih.gov Other CYP isoforms, including CYP2E1, CYP2C8, and CYP2C9, have also been identified as contributing to the formation of this metabolite. wikipedia.orgebi.ac.uk The relative activity of these enzymes can influence the metabolic ratio of 1,3,7-trimethyluric acid to caffeine, which has been explored as a potential biomarker for CYP3A activity. chemsrc.com

Tracing Purine (B94841) Metabolism in Preclinical and In Vitro Systems

The use of stable isotope-labeled compounds like this compound is fundamental to tracing metabolic pathways in preclinical and in vitro research.

Metabolic Flux Analysis using Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique that utilizes stable isotope tracers to quantify the rates of metabolic reactions within a biological system. nih.gov By introducing a labeled compound, researchers can track the movement of the isotope through various metabolic pathways. nih.govbiorxiv.org In this context, this compound can be used as an internal standard for the quantification of its unlabeled counterpart, which is a downstream metabolite of caffeine. caymanchem.com This allows for precise measurement of the flux through the C-8 oxidation pathway of caffeine metabolism. The use of stable isotopes like deuterium (B1214612) (d) or carbon-13 (¹³C) provides a safe and effective way to conduct these studies in both cellular models and whole organisms. nih.govnih.gov

Differentiation of Biologically Derived Metabolites from Experimental Noise

A significant challenge in metabolomics is distinguishing true biological signals from background noise and artifacts. nih.gov Isotope labeling offers a robust solution to this problem. nih.gov By using a labeled internal standard such as this compound, researchers can confidently identify and quantify the corresponding endogenous metabolite. caymanchem.com The distinct mass-to-charge ratio of the deuterated standard allows it to be clearly separated from other molecules in a complex biological sample during mass spectrometry analysis. This approach, often part of chemical isotope labeling (CIL) liquid chromatography-mass spectrometry (LC-MS), significantly enhances the accuracy and reliability of metabolomic data by enabling the clear differentiation of true metabolite peaks from noise.

Research into Methylxanthine Metabolite Networks

The metabolic network of methylxanthines, including caffeine, theophylline (B1681296), and theobromine, is intricate, with numerous interconnected pathways and metabolites. nih.govfrontiersin.org 1,3,7-Trimethyluric acid is a key node in this network, being a direct metabolite of caffeine. nih.gov Understanding the dynamics of this network is crucial for fields ranging from pharmacology to neurobiology. researchgate.net

The use of isotopically labeled compounds is invaluable for dissecting these complex interactions. For instance, studies have used labeled precursors to trace the biosynthesis and degradation of caffeine and other methylxanthines in plants. frontiersin.org In human studies, labeled caffeine and its metabolites help to determine the activity of various enzymes and the flow through different metabolic pathways. hmdb.ca The ability to accurately quantify metabolites like 1,3,7-trimethyluric acid using standards such as this compound is essential for building comprehensive models of these metabolic networks. caymanchem.com

Academic Applications of 1,3,7 Trimethyluric Acid D3 in Mechanistic and Exploratory Research

Research on Isotopic Effects in Chromatographic Separations

The substitution of hydrogen with deuterium (B1214612) in 1,3,7-Trimethyluric acid-d3 introduces subtle yet significant changes in its physicochemical properties, which can be leveraged to study isotopic effects in chromatographic separations. These studies provide valuable insights into the fundamental principles of chromatography and the behavior of molecules during separation processes.

Influence of Deuterium Labeling on Retention Characteristics

Deuterium labeling can influence the retention time of molecules in chromatographic systems. ebi.ac.uk This phenomenon, known as the isotopic effect on retention time, arises from the differences in mass and bond strength between hydrogen and deuterium. ebi.ac.uk Research has shown that deuterated compounds, including isotopomers of caffeine (B1668208) and its metabolites like 1,3,7-trimethyluric acid, often exhibit altered retention times compared to their non-labeled counterparts. ebi.ac.ukresearchgate.net

A study on the influence of labeling on caffeine metabolism observed that deuteration systematically increased the apparent half-lives of the compounds, which was in agreement with previously observed isotopic effects on retention times. researchgate.net The physicochemical properties modified by isotope labeling can induce these effects on retention time. ebi.ac.uk Specifically, the increased mass and stronger carbon-deuterium bond can affect the compound's interaction with the stationary phase of the chromatography column, leading to changes in elution patterns. The extent of this effect depends on the number and position of the deuterium atoms within the molecule. ebi.ac.uk

Table 1: Influence of Deuterium Labeling on Chromatographic Retention

| Compound | Isotopic Label | Observed Effect on Retention Time | Reference |

|---|---|---|---|

| Caffeine and its metabolites | Deuterium | Altered retention times compared to unlabeled counterparts | ebi.ac.ukresearchgate.net |

| Caffeine isotopomers | Deuteromethyl | Increased apparent half-lives, consistent with retention time effects | researchgate.net |

Positional Isotopic Effects in Methylxanthine Isomers

The position of the deuterium label within a molecule can have a significant impact on the magnitude of the isotopic effect. ebi.ac.uk In the case of methylxanthines, such as caffeine and its isomers, the location of the deuteromethyl group (at position 1, 3, or 7) influences the molecule's interaction with the chromatographic system. ebi.ac.uk

Investigations into Oxidative Stress Pathways and Metabolite Formation

This compound is instrumental in studying the mechanisms of oxidative stress and the formation of related metabolites. Its use as an internal standard allows for the precise quantification of its non-deuterated analogue, which is formed under oxidative conditions.

Formation of 8-Oxo Caffeine (1,3,7-Trimethyluric Acid) under Oxidative Conditions

1,3,7-Trimethyluric acid, also known as 8-oxo caffeine, is a product of caffeine oxidation. acs.orgacs.org Its formation is a marker of oxidative stress, where reactive oxygen species (ROS) attack the caffeine molecule. nih.govresearchgate.net The C-8 position of the purine (B94841) ring in caffeine is particularly susceptible to hydroxylation, leading to the formation of 1,3,7-trimethyluric acid. researchgate.net

Research has shown that the oxidation of caffeine by hydroxyl radicals results in 1,3,7-trimethyluric acid as a primary product. researchgate.net This process can be induced by various factors, including the presence of transition metals and hydrogen peroxide. acs.org Studies have detected 1,3,7-trimethyluric acid in coffee, suggesting that it is formed during processes that subject the coffee to oxidative stress. ebi.ac.ukacs.org The use of this compound as an internal standard in LC-MS/MS analysis enables accurate quantification of the endogenously formed 1,3,7-trimethyluric acid, providing a reliable measure of oxidative damage. acs.org

Table 2: Formation of 1,3,7-Trimethyluric Acid under Oxidative Conditions

| Oxidative Agent | Precursor | Product | Significance | Reference |

|---|---|---|---|---|

| Hydroxyl radicals | Caffeine | 1,3,7-Trimethyluric Acid | Marker of oxidative stress | nih.govresearchgate.net |

| Iron/hydrogen peroxide | Caffeine | 1,3,7-Trimethyluric Acid | Indicates oxidative reactions in coffee | acs.org |

Linkages to Free Radical Scavenging Mechanisms in Biological Research

Caffeine and its metabolites, including 1,3,7-trimethyluric acid, have been shown to possess antioxidant properties and can act as free radical scavengers. biorbyt.comtargetmol.com The formation of 1,3,7-trimethyluric acid is a direct consequence of caffeine's interaction with reactive oxygen species, highlighting its role in mitigating oxidative damage. nih.gov

Studies have demonstrated that 1,3,7-trimethyluric acid can scavenge hydroxyl radicals and inhibit lipid peroxidation. caymanchem.comcaymanchem.com This antioxidant activity is significant in biological systems where oxidative stress is implicated in various pathological conditions. nih.gov For example, research has suggested a link between metabolites related to free radical scavenging, including 1,3,7-trimethyluric acid, and pathways associated with endothelial dysfunction. ebi.ac.uk The ability of caffeine to be converted to 1,3,7-trimethyluric acid underscores a potential protective mechanism against oxidative damage in biological tissues. nih.gov

Exploratory Research into Biomarker Discovery Methodologies

The unique properties of this compound make it a valuable tool in the development and validation of biomarker discovery methodologies. Its primary use is as an internal standard for the accurate quantification of its endogenous counterpart in biological samples.

The metabolic ratio of 1,3,7-trimethyluric acid to caffeine is being investigated as a potential biomarker for the activity of certain cytochrome P450 enzymes, specifically CYP3A. medchemexpress.comchemsrc.com These enzymes are crucial for the metabolism of numerous drugs and endogenous compounds. Variations in their activity can significantly impact drug efficacy and toxicity. By using this compound as an internal standard, researchers can precisely measure the levels of 1,3,7-trimethyluric acid and caffeine in biological fluids, such as plasma or urine, to calculate this metabolic ratio. medchemexpress.com

This approach allows for the characterization of inter-individual variability in enzyme activity, which can help in personalizing drug therapy. chemsrc.com The development of robust and reliable analytical methods, such as LC-MS/MS, employing stable isotope-labeled internal standards like this compound, is fundamental to advancing the field of clinical biomarker discovery. researchgate.netmdpi.com Furthermore, the identification of purine derivatives, including methylated uric acids, in biological samples can serve as markers for abnormal purine metabolism. hmdb.ca

Evaluation of Metabolic Ratios as Research Biomarkers for Enzyme Activity

This compound is instrumental in studies evaluating metabolic ratios to probe the activity of specific enzymes. The unlabeled form, 1,3,7-trimethyluric acid, is a metabolite of caffeine. chemsrc.commedchemexpress.com The metabolic ratio of 1,3,7-trimethyluric acid to caffeine is utilized as a research biomarker to assess the activity of the cytochrome P450 3A (CYP3A) family of enzymes. chemsrc.commedchemexpress.comebi.ac.uk In research settings, caffeine is administered, and the subsequent concentrations of both caffeine and its metabolite, 1,3,7-trimethyluric acid, are measured in biological fluids.

To ensure the accuracy of these measurements, a known quantity of this compound is added to the sample as an internal standard. This allows for precise quantification, correcting for variations during sample preparation and analysis. Research has shown that this caffeine/trimethyluric acid ratio can effectively describe the variability in CYP3A activity, both at baseline and after the introduction of enzyme inducers like rifampicin. ebi.ac.uk While this ratio is a convenient tool, it may not account for all sources of variability in CYP3A activity. ebi.ac.uk The enzymes responsible for metabolizing caffeine to 1,3,7-trimethyluric acid in humans include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4. ebi.ac.uk

Table 1: Enzymes Involved in the Formation of 1,3,7-Trimethyluric Acid from Caffeine

| Enzyme Family | Specific Enzyme | Role | Citation |

|---|---|---|---|

| Cytochrome P450 | CYP1A2 | Metabolizes caffeine to 1,3,7-trimethyluric acid | ebi.ac.uk |

| Cytochrome P450 | CYP2E1 | Metabolizes caffeine to 1,3,7-trimethyluric acid | ebi.ac.uk |

| Cytochrome P450 | CYP2C8 | Metabolizes caffeine to 1,3,7-trimethyluric acid | ebi.ac.uk |

| Cytochrome P450 | CYP2C9 | Metabolizes caffeine to 1,3,7-trimethyluric acid | ebi.ac.uk |

Integration with Untargeted Metabolomics Workflows for Comprehensive Analysis

In the field of untargeted metabolomics, which aims to measure as many small molecules as possible in a biological sample, this compound plays a vital role as an internal standard. metabolomexchange.org Untargeted metabolomics workflows, particularly those using liquid chromatography-mass spectrometry (LC-MS), face challenges with signal drift and analytical variability. metabolomexchange.org

The introduction of stable isotope-labeled internal standards like this compound helps to monitor and correct for these variations, ensuring data quality and reliability. metabolomexchange.org In large-scale studies, these standards are added to every sample, including quality controls (QCs). metabolomexchange.org Researchers have developed automated LC-MS workflows for urinary metabolomics where 1,3,7-trimethyluric acid was identified as one of over 540 metabolites. metabolomexchange.org The use of internal standards in such high-throughput platforms is essential for achieving the precision needed for population-based molecular phenotyping and epidemiological studies. metabolomexchange.org

Association with Biological Processes and Conditions in Research Models

The precise measurement of 1,3,7-trimethyluric acid, enabled by its deuterated analog, has allowed researchers to explore its association with various physiological and pathological conditions.

1,3,7-trimethyluric acid is a methyl derivative of uric acid and is classified as a purine derivative. hmdb.caiarc.fr Research has identified it as a component of urinary calculi (kidney stones). hmdb.ca Methylated purines in urinary stones are known to originate from the metabolism of dietary methylxanthines such as caffeine and theophylline (B1681296). hmdb.ca The presence of these purine derivatives in calculi is considered a potential marker for abnormalities in purine metabolism. hmdb.ca The amount of a specific purine derivative found in a stone is related to its urinary excretion levels and its chemical similarity to uric acid, which often acts as the primary component or 'solvent' in the stone matrix. hmdb.ca This suggests that dietary methylxanthines could be implicated in the pathogenesis of urolithiasis, or kidney stone formation. hmdb.ca

Alterations in the levels of 1,3,7-trimethyluric acid have been investigated in several neurological research models.

Spinal Cord Injury (SCI): In a pilot study involving patients with traumatic SCI, changes in the serum concentration of 1,3,7-trimethyluric acid between the time of injury and six months post-injury showed a significant correlation with functional recovery, as measured by the Spinal Cord Independence Measure (SCIM). nih.gov This suggests it may serve as a potential prognostic marker for recovery. nih.gov

Traumatic Brain Injury (TBI): In research on TBI, 1,3,7-trimethyluric acid was identified as a significant metabolite in blood samples. mdpi.com It is described as a breakdown product of purines that may have neuroprotective properties. mdpi.com

Parkinson's Disease (PD): Studies have observed higher serum levels of 1,3,7-trimethyluric acid in patients with Parkinson's disease compared to controls. ixcela.com However, its levels were often below the limit of detection in a large percentage of participants, making the clinical significance difficult to interpret. ixcela.com

Table 2: Research Findings on 1,3,7-Trimethyluric Acid in Neurological Models

| Research Area | Finding | Significance | Citation |

|---|---|---|---|

| Spinal Cord Injury | Change in serum levels correlated significantly with functional recovery scores. | Potential prognostic biomarker of recovery. | nih.gov |

| Traumatic Brain Injury | Identified as a significant metabolite altered after injury. | Suggested to be a potentially neuroprotective purine breakdown product. | mdpi.com |

Purine Derivatives in Research on Urinary Calculi

Role as a Side Product in Organic Reaction Mechanisms

Beyond its role as a biological metabolite, 1,3,7-trimethyluric acid (also known as 8-oxocaffeine) can be formed as a side product in certain chemical reactions. researchgate.net For instance, during the oxidative degradation of caffeine, hydroxyl radicals can form a C8-OH radical adduct with the caffeine molecule. researchgate.net This process subsequently leads to the formation of 1,3,7-trimethyluric acid as a major side product. researchgate.net This has been observed when caffeine is subjected to oxidative stress, such as through the addition of iron and hydrogen peroxide to coffee. ebi.ac.uk It has also been noted in studies on the mechanochemical degradation of caffeine. researchgate.net

Advanced Research Perspectives and Future Directions for 1,3,7 Trimethyluric Acid D3

Development of Novel Analytical Methodologies Incorporating Stable Isotopes

The foremost application of 1,3,7-Trimethyluric Acid-d3 is as an internal standard for the precise quantification of endogenous 1,3,7-trimethyluric acid in complex biological matrices such as plasma, serum, and urine. caymanchem.comcaymanchem.com The development of robust analytical methods, particularly those based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), relies on such standards for accuracy and reproducibility. caymanchem.com

Stable isotope dilution analysis is the gold standard for quantitative metabolomics. chromservis.eu In this technique, a known amount of this compound is added to a biological sample at an early stage of preparation. It co-elutes with the unlabeled analyte and experiences identical conditions during extraction, derivatization, and ionization. chromservis.eu By measuring the ratio of the mass spectral signal of the analyte to that of the known quantity of the deuterated standard, analysts can correct for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate concentration measurements. caymanchem.com

Research into chromatographic isotope effects (IEs) further refines these methodologies. While isotopically labeled compounds are generally expected to have identical retention times to their unlabeled counterparts, subtle differences can occur. mdpi.com For instance, deuterated compounds may elute slightly earlier than their protiated analogues in gas chromatography. mdpi.com Understanding and accounting for these minor shifts are crucial for developing high-resolution methods that can accurately distinguish and quantify multiple metabolites simultaneously.

| Property | Value |

| Formal Name | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione |

| CAS Number | 188297-95-2 lgcstandards.comnih.gov |

| Molecular Formula | C₈H₇D₃N₄O₃ lgcstandards.com |

| Molecular Weight | 213.21 g/mol lgcstandards.comnih.gov |

| Purity | >95% lgcstandards.com |

| Deuterium (B1214612) Incorporation | ≥99% deuterated forms caymanchem.com |

Interdisciplinary Research Integrating Metabolomics with Systems Biology Approaches

The precise data generated using this compound as an internal standard is a critical input for the fields of metabolomics and systems biology. Metabolomics aims to capture a snapshot of all small-molecule metabolites in a biological system, but without isotopic labeling, it is limited to measuring static metabolite pools. chromservis.eu Stable isotopes provide a dynamic dimension to these measurements.

In the context of systems biology, which seeks to understand the complex interactions within a biological system, the quantification of 1,3,7-trimethyluric acid serves as a specific biomarker for the activity of certain metabolic pathways. mdpi-res.com For example, 1,3,7-trimethyluric acid is formed from caffeine (B1668208) primarily by the cytochrome P450 (CYP) isoform CYP3A4. caymanchem.com The metabolic ratio of 1,3,7-trimethyluric acid to caffeine in urine or plasma can therefore be used as a phenotypic marker to assess CYP3A4 activity in individuals. ebi.ac.ukebi.ac.uk

This approach allows researchers to:

Investigate inter-individual variability in drug metabolism: CYP enzyme activity varies significantly among the population due to genetic and environmental factors. hmdb.ca

Study drug-drug interactions: Researchers can assess how other drugs might induce or inhibit CYP3A4 activity by measuring changes in the formation of 1,3,7-trimethyluric acid.

Integrate data into larger biological models: The specific data point of CYP3A4 activity can be incorporated into systems biology models to predict how an individual might metabolize a wide range of other drugs or xenobiotics that are substrates for this enzyme. mdpi-res.com

This integration of precise, isotope-driven quantification with broader biological modeling represents a powerful interdisciplinary approach to understanding metabolism on a systemic level.

Expansion of Stable Isotope Tracing Applications Beyond Targeted Metabolomics

While its use as an internal standard in targeted analysis is well-established, the principles of stable isotope labeling with compounds like this compound are being expanded to broader, untargeted applications. Stable isotope tracing involves administering a labeled precursor (e.g., deuterated caffeine) and tracking the appearance of the label in downstream metabolites. chromservis.eu

This approach provides several advantages over simply measuring metabolite concentrations:

Metabolic Flux Analysis: It allows researchers to measure the rate of metabolic pathways (i.e., metabolic flux), providing a dynamic map of metabolite traffic rather than a static snapshot. chromservis.eu This can reveal, for instance, whether an accumulation of a metabolite is due to increased production or decreased consumption, an essential distinction for understanding metabolic dysregulation in disease. chromservis.eu

Pathway Delineation: In complex metabolic networks where a metabolite can be produced by multiple pathways, isotopic tracers can delineate the contribution of each specific pathway to the observed metabolite pool. chromservis.eu

Distinguishing Biology from Noise: In untargeted metabolomics, which can detect thousands of signals, isotopic labeling helps to distinguish true, biologically derived metabolites from background noise, as only real metabolites will incorporate the label from a nutrient precursor. chromservis.eu

By applying these tracing principles, the use of deuterated compounds related to the purine (B94841) metabolic pathway can extend to comprehensive studies of whole-body energy metabolism and the impact of bioactive dietary compounds on metabolic reprogramming in conditions like cancer. mdpi.comtse-systems.com

Contribution to Mechanistic Understanding of Metabolic Pathways

Ultimately, the use of this compound and related stable isotopes contributes to a deeper mechanistic understanding of metabolic pathways. By enabling accurate quantification, these tools allow researchers to dissect the specific functions of enzymes and the factors that regulate them.

The metabolism of caffeine into its various metabolites, including theobromine, paraxanthine (B195701), and 1,3,7-trimethyluric acid, is a classic model for studying xenobiotic metabolism. mdpi.comhmdb.ca The formation of 1,3,7-trimethyluric acid is known to be catalyzed by several CYP enzymes, including CYP1A2, CYP2E1, and CYP3A4. caymanchem.comebi.ac.uk

Studies utilizing stable isotope-labeled standards like this compound can precisely measure the output of these enzymatic reactions under various conditions. This allows for detailed investigations into:

Enzyme kinetics: Determining the rate and efficiency of specific CYP isoforms in metabolizing caffeine.

Ligand access: Understanding how a substrate (caffeine) enters and a product (1,3,7-trimethyluric acid) exits the buried active site of an enzyme like CYP3A4. ebi.ac.uk

Isotope effects on metabolism: Investigating how the presence of a stable isotope at a particular position in a molecule can influence the rate of its metabolic conversion, providing insights into reaction mechanisms. ebi.ac.uk

This level of mechanistic detail is crucial for fields like pharmacology and toxicology, as it underpins our understanding of how individuals process drugs and other foreign compounds, paving the way for more personalized therapeutic strategies.

Q & A

Q. How do researchers validate the isotopic integrity of this compound under extreme experimental conditions (e.g., high-temperature LC-MS interfaces)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.